molecular formula C12H19NO2 B2493378 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol CAS No. 1384534-24-0

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol

Cat. No. B2493378
CAS RN: 1384534-24-0
M. Wt: 209.289
InChI Key: LXUYRRUCGIREKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol often involves innovative methods that bypass the need for transition metals and oxidants. For instance, a photoinduced direct oxidative annulation method has been used to synthesize highly functionalized polyheterocyclic compounds starting from furan derivatives (Jin Zhang et al., 2017). Similarly, the palladium-catalyzed oxidative carbonylation has been employed for the efficient one-step synthesis of furan-3-carboxylic esters from 3-yne-1,2-diol derivatives (B. Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds showcases significant interactions that influence their stability and reactivity. For example, hydrogen-bonding patterns observed in enaminones, including azepan-2-ylidene analogues, highlight the importance of intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, which play a crucial role in stabilizing the molecule's structure (James L. Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of furan and azepane derivatives is demonstrated through various reactions, including the Diels–Alder reactions which are pivotal for synthesizing complex heterocyclic structures. For instance, the reaction between methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate and furan yields aziridine and dihydrofuranol derivatives through a cycloaddition reaction followed by a C–N bond cleavage (M. Alves et al., 2001).

Physical Properties Analysis

The physical properties of compounds containing furan and azepane units depend largely on their molecular structure. While specific studies on 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol's physical properties are scarce, related research indicates that the presence of heteroatoms and the molecular arrangement significantly affect their boiling points, melting points, and solubility.

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for understanding the behavior of complex organic compounds. The presence of furan and azepane rings in a molecule like 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol suggests a high level of reactivity due to the electron-rich nature of the furan ring and the basicity of the azepane ring. Research in this area focuses on reactions under mild conditions, showcasing the versatility of these compounds in organic synthesis (T. Yao et al., 2004).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol and its derivatives have been explored for various synthetic applications. For instance, the synthesis of chiral-bridged azepanes via stereoselective ring expansion of 2-azanorbornan-3-yl methanols shows the potential of utilizing such compounds in creating novel chemical structures (Wojaczyńska et al., 2012).

Advanced Material Synthesis

  • In the context of materials research, compounds like 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol have been employed in the development of advanced materials. For example, the synthesis of diversely substituted 2-(furan-3-yl)acetates through cascade carbonylations represents an innovative approach to create biologically significant compounds (He et al., 2015).

Corrosion Inhibition

  • Nitrogenated derivatives of furfural, which include structures similar to 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions. This indicates the potential of these compounds in industrial applications concerning material preservation and maintenance (Guimarães et al., 2020).

Optoelectronic Applications

  • The optical properties of furanic and thiophenic ethane-1,2-diones, related to 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol, have been studied, suggesting their potential use in optoelectronic devices due to their interesting electronic properties (Lukes et al., 2003).

Anticancer Research

  • Research on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, which are structurally similar to 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol, led to the discovery of compounds with potent antiproliferative activity against cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents (Suzuki et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(azepan-2-yl)-1-(furan-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10-11,13-14H,1-3,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUYRRUCGIREKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol

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